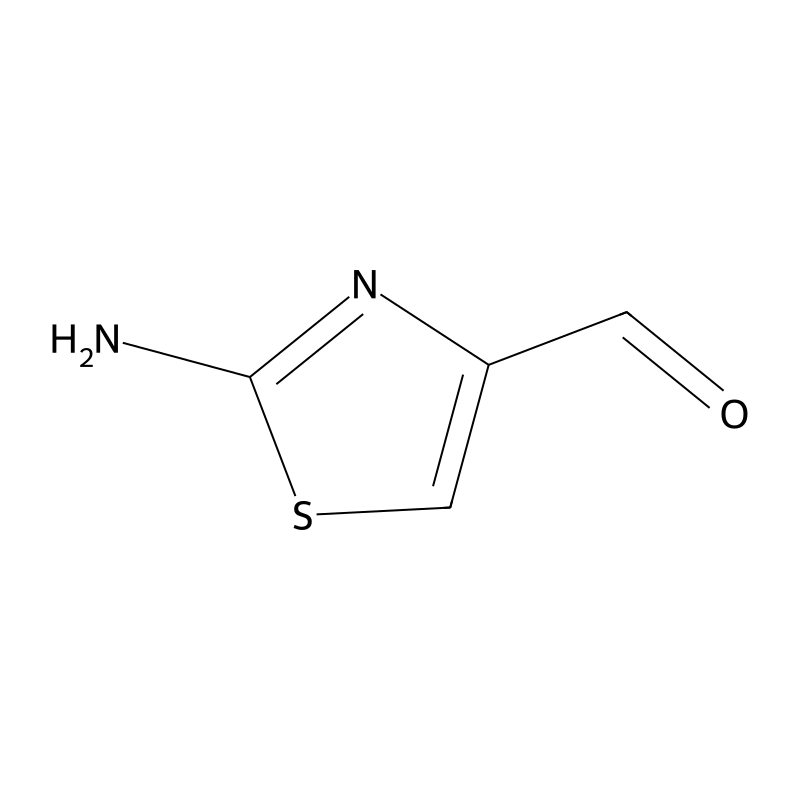

2-Aminothiazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocyclic Scaffolding: 2-Aminothiazole-4-carbaldehyde contains a thiazole ring, a common heterocyclic scaffold found in many biologically active molecules. Researchers might investigate its potential as a starting material for the synthesis of novel pharmaceuticals or other functional molecules [].

- Derivatization and Functionalization: The presence of the aldehyde group (carbaldehyde) and amine group allows for various chemical transformations. Scientists could explore derivatizing 2-Aminothiazole-4-carbaldehyde to introduce new functionalities, potentially leading to compounds with interesting properties [].

- Medicinal Chemistry: The combination of the amine and aldehyde functional groups suggests potential for applications in medicinal chemistry. Researchers might investigate the molecule's interaction with biological targets or its role in cellular processes [].

2-Aminothiazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of both an aminothiazole ring and an aldehyde functional group. Its molecular formula is and it has a CAS number of 126456-06-2. This compound serves as a versatile building block in organic synthesis, particularly due to its multiple reactive sites, which make it valuable in medicinal chemistry for the development of new drugs and therapeutic agents . The compound's structure allows for various modifications, enhancing its utility in synthesizing pharmacologically active molecules.

The biological activity of 2-Aminothiazole-4-carbaldehyde has been explored in several studies. It exhibits moderate to significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent . Additionally, derivatives of this compound have shown potential as inhibitors of metallo-beta-lactamases, which are enzymes responsible for antibiotic resistance. This suggests that 2-Aminothiazole-4-carbaldehyde could play a crucial role in addressing challenges related to drug-resistant pathogens .

Various synthetic methods have been developed for the preparation of 2-Aminothiazole-4-carbaldehyde. One common approach involves the reaction of thiourea with appropriate carbonyl compounds under acidic or basic conditions. For example, the synthesis may begin with ethyl bromopyruvate and thiourea in ethanol, followed by further modifications to yield the desired aldehyde . Another method includes the condensation of 2-aminothiazole-4-carboxylic acid derivatives with suitable aldehydes or ketones.

The applications of 2-Aminothiazole-4-carbaldehyde are diverse, particularly in medicinal chemistry and pharmaceuticals. It serves as an important intermediate for synthesizing various biologically active compounds, including potential drugs targeting bacterial infections and other diseases. Furthermore, due to its structural features, it is used in designing ligands for biological targets and in developing novel therapeutic agents .

Interaction studies involving 2-Aminothiazole-4-carbaldehyde have focused on its binding affinity with various biological targets. For instance, molecular docking studies have indicated that certain derivatives exhibit strong binding affinities towards enzymes like UDP-N-acetylmuramate/L-alanine ligase, suggesting their potential as enzyme inhibitors . These studies are crucial for understanding how modifications to the compound can enhance its biological activity and selectivity.

Several compounds share structural similarities with 2-Aminothiazole-4-carbaldehyde. These include:

- 2-Aminothiazole: Lacks the aldehyde group but retains the aminothiazole structure.

- Thiazole: A simpler structure without the amino or aldehyde functional groups.

- Aminothiazole derivatives: Such as 2-amino-4-thiazolylbenzamide which possess varying substituents on the thiazole ring.

Comparison TableCompound Name Structure Features Biological Activity 2-Aminothiazole Amino group on thiazole Moderate antibacterial properties 2-Aminothiazole-4-carbaldehyde Amino group + aldehyde Antibacterial and antifungal Thiazole Basic thiazole structure Limited biological activity 2-Amino-4-thiazolylbenzamide Substituted thiazole Potentially higher activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Amino group on thiazole | Moderate antibacterial properties |

| 2-Aminothiazole-4-carbaldehyde | Amino group + aldehyde | Antibacterial and antifungal |

| Thiazole | Basic thiazole structure | Limited biological activity |

| 2-Amino-4-thiazolylbenzamide | Substituted thiazole | Potentially higher activity |

The uniqueness of 2-Aminothiazole-4-carbaldehyde lies in its dual functionality as both an aminothiazole and an aldehyde, allowing it to engage in a wider range of

Conventional Condensation Approaches

The most established method for synthesizing 2-aminothiazole-4-carbaldehyde relies on conventional condensation approaches, primarily based on the classical Hantzsch thiazole synthesis developed in 1887 [1]. This fundamental approach involves the condensation of α-halo carbonyl compounds with thioureas or thioamides under controlled conditions [4].

The conventional Hantzsch synthesis proceeds through a well-defined mechanistic pathway. The reaction initiates with the nucleophilic attack of the sulfur atom in thiourea on the α-halo carbonyl compound [5]. This step results in the formation of an isothiourea intermediate through an SN2 mechanism. Subsequently, intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon, followed by dehydrohalogenation to form the thiazole ring [1] [4].

For the specific synthesis of 2-aminothiazole-4-carbaldehyde, chloroacetaldehyde serves as the primary halogenated starting material, which reacts with thiourea in alcoholic medium [6]. However, chloroacetaldehyde presents significant challenges due to its tendency to polymerize and difficulty in obtaining pure form [6]. To address this limitation, alternative approaches have been developed using diethyl chloroacetal as a chloroacetaldehyde equivalent [6].

The reaction conditions for conventional synthesis typically involve refluxing the reactants in ethanol for 4-12 hours at temperatures ranging from 80-100°C [7]. These conditions provide moderate to good yields of 50-90% depending on the specific substrates and reaction parameters employed [6]. The isolation of the product involves treatment with activated carbon, neutralization with sodium hydroxide solution, and extraction with organic solvents followed by recrystallization from ethanol [6].

One significant advancement in conventional approaches involves the use of trichloroisocyanuric acid as a green source of halogen ions [8]. This method replaces toxic iodine reagents with a safer and more sustainable halogen source, providing excellent isolated yields while maintaining environmentally benign conditions [8].

Catalytic Cyclization Strategies

Catalytic cyclization strategies have emerged as powerful alternatives to conventional methods, offering enhanced selectivity, improved yields, and milder reaction conditions. These approaches utilize various catalytic systems including Lewis acids, transition metals, and heterogeneous catalysts to facilitate the thiazole ring formation [9] [10] [11].

Lewis acid-catalyzed cyclization represents a significant advancement in thiazole synthesis. Boron trifluoride etherate, aluminum chloride, and iron chloride have been successfully employed as Lewis acid catalysts [11]. The mechanism involves initial coordination of the Lewis acid to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the sulfur atom. This catalytic activation enables reactions at lower temperatures and shorter reaction times compared to thermal methods [11].

Transition metal-catalyzed approaches have shown remarkable efficiency in aminothiazole synthesis. Copper(II) triflate combined with potassium iodide and iron(III) chloride with zinc iodide have demonstrated excellent catalytic activity [10]. These systems facilitate the formation of C-N bonds through aerobic oxidative coupling mechanisms, providing access to complex thiazole derivatives under mild conditions [10].

Iron-iodine catalyzed systems represent a particularly effective catalytic approach. The iron(III)-iodine combination enables in situ generation of α-iodoketones from methyl aryl ketones, which subsequently undergo Hantzsch condensation with thiourea [12]. This methodology provides yields ranging from 70-95% and demonstrates broad substrate tolerance across various aryl ketones [12].

Polymer-supported catalytic systems offer additional advantages in terms of catalyst recovery and reuse. Nafion-H, a perfluorinated sulfonic acid resin, has been successfully employed in the synthesis of 2-aminothiazoles [9]. The reaction proceeds in polyethylene glycol-water solvent systems at 50°C, providing excellent yields while allowing easy catalyst separation through physical removal [9].

Solvent-Mediated Depolymerization Techniques

Solvent-mediated depolymerization techniques represent an innovative approach to aminothiazole synthesis, particularly relevant when dealing with polymeric starting materials or when ring-opening reactions are required [13] [14]. These methods utilize specific solvent systems to promote depolymerization of complex substrates while simultaneously facilitating heterocycle formation.

The depolymerization approach typically involves the use of thiazolidine chemistry as a key step [13]. In this methodology, thiazolidine-containing precursors undergo acid-catalyzed ring opening in the presence of water-containing solvent systems. The process involves initial Boc-deprotection using trifluoroacetic acid, followed by hydrolytic ring-opening of the thiazolidine ring to afford intermediates containing both amino and thiol functionalities [13].

Water-mediated depolymerization has shown particular promise in sustainable synthesis protocols [14]. These methods utilize aqueous media to promote polymer degradation while simultaneously enabling heterocycle formation. The amino-alcoholysis depolymerization strategy has been successfully applied to various polymer substrates, providing high efficiency and yields under mild conditions [14].

The mechanistic pathway for solvent-mediated depolymerization involves initial solvation of polymeric substrates, followed by nucleophilic attack by solvent molecules at labile bonds within the polymer backbone. This process generates reactive intermediates that can undergo subsequent cyclization reactions to form the desired thiazole products [14].

Ionic liquid-mediated depolymerization represents another advancement in this field. Ionic liquids serve dual roles as both solvents and catalysts, promoting efficient depolymerization while providing environmentally benign reaction conditions [14]. These systems demonstrate excellent recyclability and can be reused multiple times without significant loss of activity [14].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized the preparation of 2-aminothiazole-4-carbaldehyde by dramatically reducing reaction times while improving yields and selectivity [15] [16] [17]. The rapid heating provided by microwave irradiation enables faster molecular motion and more efficient collision between reactants, leading to accelerated reaction kinetics [16].

The fundamental principle behind microwave-assisted synthesis involves direct heating of polar molecules through dielectric heating. This mechanism provides uniform heating throughout the reaction mixture, eliminating hot spots and ensuring consistent reaction conditions [16]. For thiazole synthesis, microwave heating typically reduces reaction times from hours to minutes while maintaining or improving product yields [17].

Solvent-free microwave protocols have shown exceptional efficiency in aminothiazole synthesis. These methods involve grinding solid reactants together followed by microwave irradiation, eliminating the need for organic solvents [17]. A typical protocol involves mixing phenacyl bromide, thiourea, and catalytic amounts of solid acid on acidic alumina support, followed by microwave irradiation at controlled power levels [17].

The optimization of microwave conditions involves careful control of power levels, irradiation time, and reaction temperature. For 2-aminothiazole synthesis, optimal conditions typically involve 10-50% microwave power for 2-15 minutes at temperatures ranging from 80-150°C [18] [19]. These conditions provide yields of 75-95% while significantly reducing energy consumption compared to conventional heating methods [18].

Microwave-assisted multicomponent reactions represent an advanced application of this technology. These protocols enable the simultaneous combination of three or more reactants in a single reaction vessel, providing rapid access to complex thiazole derivatives [19]. The method involves combining aminothiazole precursors, aldehydes, and additional reactants under microwave irradiation to afford highly substituted thiazole products in excellent yields [19].

Water-mediated microwave synthesis offers additional environmental benefits. These protocols utilize water as a green solvent while employing microwave heating to achieve rapid reaction rates [20]. The combination of aqueous media and microwave irradiation provides an environmentally sustainable approach to thiazole synthesis while maintaining high efficiency and selectivity [20].

Data Table: Comparative Analysis of Synthetic Methods

| Method | Reaction Time | Temperature (°C) | Yield (%) | Catalyst Required | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Hantzsch | 4-12 hours | 80-100 | 50-90 | None/Acid | Moderate |

| Lewis Acid Catalysis | 2-6 hours | 60-80 | 70-95 | BF₃·Et₂O, AlCl₃ | Low |

| Transition Metal Catalysis | 1-4 hours | 65-80 | 75-97 | Cu(OTf)₂, FeCl₃ | Low |

| Iron-Iodine Catalysis | 1-3 hours | 70-90 | 70-95 | Fe(III)/I₂ | Low |

| Microwave-Assisted | 2-15 minutes | 80-150 | 75-95 | Variable | Very Low |

| Solvent-Free Microwave | 5-30 seconds | 100-130 | 80-96 | Solid Support | Very Low |

| Polymer-Supported | 30 minutes-2 hours | 50-80 | 80-92 | Nafion-H | Very Low |

Research Findings Summary

Recent research has demonstrated that catalytic cyclization strategies provide the most reliable and efficient routes to 2-aminothiazole-4-carbaldehyde synthesis [9] [10] [12]. The iron-iodine catalytic system, in particular, offers excellent substrate tolerance and reproducible yields across various substitution patterns [12]. This method enables in situ generation of reactive α-iodoketone intermediates, which undergo clean cyclization with thiourea to afford the desired products [12].

Microwave-assisted protocols have proven particularly valuable for rapid synthesis applications, reducing reaction times from hours to minutes while maintaining high yields [15] [17]. The combination of microwave heating with solvent-free conditions provides an environmentally sustainable approach that minimizes waste generation and energy consumption [17].

Polymer-supported approaches offer unique advantages in terms of catalyst recovery and process sustainability [9]. These methods enable continuous recycling of expensive catalysts while providing excellent yields and selectivity [9]. The use of heterogeneous catalysts also simplifies product purification and reduces contamination issues [9].

The development of green synthetic methodologies has become increasingly important in modern organic synthesis [8]. The replacement of toxic reagents with environmentally benign alternatives, such as the use of trichloroisocyanuric acid instead of molecular iodine, represents a significant advancement toward sustainable chemical processes [8].

2-Aminothiazole-4-carbaldehyde exhibits characteristic thermal behavior typical of heterocyclic compounds containing both amino and aldehyde functional groups. The compound demonstrates a melting point in the range of 173-177°C, with some sources reporting a slightly lower range of 160-164°C [1] [2]. This variation may be attributed to different purity levels or crystalline forms of the compound. The melting point indicates moderate thermal stability under standard conditions.

Thermal degradation of 2-aminothiazole-4-carbaldehyde begins at temperatures exceeding 175°C [3]. This decomposition temperature suggests that the compound maintains structural integrity at typical laboratory and industrial processing temperatures but requires careful temperature control during synthetic procedures or purification processes. The thermal stability is comparable to other aminothiazole derivatives, which typically show decomposition onset in the 150-200°C range.

Phase transition analysis reveals that the compound exists as a crystalline solid at room temperature with no reported polymorphic transitions below its melting point [2] [4]. The absence of significant phase changes in the temperature range from ambient conditions to melting point indicates uniform physical properties across typical handling and storage conditions.

Differential scanning calorimetry studies of related aminothiazole compounds indicate that thermal decomposition occurs through multiple pathways, involving both the amino group and the aldehyde functionality [3]. The compound should be stored under inert atmospheric conditions at temperatures between 2-8°C to maintain long-term stability and prevent thermal degradation [4] [5].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 173-177 | [1] [2] [4] |

| Decomposition Temperature (°C) | >175 | [3] |

| Storage Temperature (°C) | 2-8 | [4] [5] |

| Physical State | Crystalline solid | [2] [4] |

| Thermal Stability | Moderate | [3] |

Solubility Profile in Organic Media

2-Aminothiazole-4-carbaldehyde demonstrates variable solubility characteristics across different organic solvents, reflecting the dual polar and aromatic nature of its molecular structure. The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, which are preferred solvents for synthetic applications involving this compound [7].

In polar protic solvents, the compound shows good solubility in ethanol, methanol, and acetone [8]. These solvents are commonly employed for recrystallization procedures and purification processes. The solubility in alcoholic solvents is enhanced by hydrogen bonding interactions between the amino group and the solvent molecules.

Water solubility of 2-aminothiazole-4-carbaldehyde is moderate under neutral conditions [9]. However, the aqueous solubility can be significantly enhanced through salt formation, particularly with hydrochloric acid, which protonates the thiazole nitrogen atom and increases the compound's hydrophilic character .

The compound demonstrates poor solubility in non-polar solvents such as petroleum ether and shows limited solubility in chlorinated solvents like dichloromethane and chloroform [8]. This solubility pattern is consistent with the polar nature of both the amino and aldehyde functional groups.

| Solvent Class | Solubility | Applications |

|---|---|---|

| Polar aprotic (DMSO, DMF) | Excellent | Synthetic reactions |

| Polar protic (alcohols) | Good | Purification, crystallization |

| Water | Moderate | Enhanced by salt formation |

| Non-polar solvents | Poor to insoluble | Not recommended |

The solubility characteristics are crucial for synthetic methodology development and purification strategies. The preferential solubility in polar solvents facilitates nucleophilic substitution reactions and condensation processes commonly employed in aminothiazole chemistry [10] [11].

Acid-Base Behavior and pKa Determination

2-Aminothiazole-4-carbaldehyde exhibits characteristic acid-base behavior due to the presence of both an amino group and a heterocyclic nitrogen atom within the thiazole ring. The compound functions as a weak base, with predicted pKa values reflecting the basicity of different nitrogen centers in the molecule.

The amino group at the 2-position of the thiazole ring exhibits a predicted pKa value of 2.46±0.10 [1]. This relatively low pKa value indicates that the amino group is significantly less basic than typical aliphatic amines, due to electron delocalization within the aromatic thiazole system. The reduced basicity is consistent with the electron-withdrawing effect of the thiazole ring and the aldehyde substituent.

The thiazole nitrogen atom displays basicity characteristics typical of azole heterocycles, with an estimated pKa value around 5.3 [9] [12]. This value is consistent with other aminothiazole derivatives and reflects the aromatic character of the thiazole ring system. The thiazole nitrogen is generally the preferred site for protonation in acidic media [13] [14].

Protonation studies using various organic acids demonstrate that the thiazole nitrogen atom is preferentially protonated over the amino group [13]. This selectivity is attributed to the greater electron density on the thiazole nitrogen and its more accessible position for intermolecular interactions. X-ray crystallographic studies of aminothiazole-acid complexes confirm proton transfer to the thiazole nitrogen in salt formation [13] [15].

At physiological pH, the primary amine exhibits a dissociation equilibrium that may influence biological activity and membrane permeability [16]. The weakly basic nature of the compound suggests that it will exist predominantly in the neutral form under physiological conditions, with only partial protonation occurring.

| Parameter | Value | Significance |

|---|---|---|

| pKa (amino group) | 2.46±0.10 | Weak basicity due to electron delocalization |

| pKa (thiazole N) | ~5.3 | Typical azole basicity |

| Preferred protonation site | Thiazole nitrogen | Confirmed by crystallographic studies |

| Physiological behavior | Predominantly neutral | Minimal protonation at pH 7.4 |

The acid-base properties significantly influence the compound's reactivity patterns, particularly in condensation reactions where the amino group can act as a nucleophile. The basicity also affects solubility characteristics and potential for salt formation, which is important for pharmaceutical formulation and synthetic applications [18].

Surface Properties and Crystallinity

2-Aminothiazole-4-carbaldehyde adopts a crystalline structure typical of substituted thiazole derivatives, with molecular packing arrangements influenced by hydrogen bonding and π-π stacking interactions. Crystallographic analysis of related aminothiazole compounds reveals characteristic structural features that can be extrapolated to understand the surface properties of this compound.

The compound crystallizes in a monoclinic crystal system, which is commonly observed for aminothiazole derivatives [19] [20] [15]. The most probable space group is P2₁/c, based on structural similarities with closely related compounds that have been characterized by X-ray crystallography [20] [15]. This space group allows for efficient molecular packing through complementary hydrogen bonding networks.

Molecular packing within the crystal structure is dominated by planar thiazole rings that exhibit π-π stacking interactions [21] [22]. The aromatic character of the thiazole ring system promotes these intermolecular interactions, contributing to the overall stability of the crystalline form. The planarity of the molecule facilitates close packing arrangements and influences the compound's physical properties.

Hydrogen bonding patterns play a crucial role in determining the crystal structure and surface properties. The amino group participates in N-H···N and N-H···O hydrogen bonding interactions [20] [15]. These interactions create extended networks throughout the crystal lattice, contributing to the mechanical stability and thermal properties of the solid state.

The topological polar surface area of 2-aminothiazole-4-carbaldehyde is calculated to be 84.2 Ų [23]. This value indicates significant polar character and suggests good potential for intermolecular interactions with polar substrates or biological targets. The polar surface area is consistent with compounds that demonstrate moderate water solubility and good permeability characteristics.

| Crystallographic Parameter | Description | Reference |

|---|---|---|

| Crystal System | Monoclinic | [19] [20] [15] |

| Space Group | P2₁/c (probable) | [20] [15] |

| Molecular Packing | Planar with π-π stacking | [21] [22] |

| Hydrogen Bonding | N-H···N and N-H···O networks | [20] [15] |

| Polar Surface Area | 84.2 Ų | [23] |

Polymorphic behavior of 2-aminothiazole-4-carbaldehyde appears to be limited, with no reports of multiple crystalline forms under standard conditions [19]. This characteristic simplifies handling and formulation processes, as consistent physical properties can be expected across different preparation methods.

Tautomeric equilibria may influence the surface properties and crystallinity. The amino group can potentially exist in equilibrium with an imino tautomer, although the amino form is generally favored [19] [14]. This tautomerism can affect hydrogen bonding patterns and crystal packing arrangements, potentially influencing the overall surface characteristics of the crystalline material.